molecular formula C15H18N6O4 B2658827 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide CAS No. 2034465-96-6

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Cat. No.: B2658827
CAS No.: 2034465-96-6
M. Wt: 346.347
InChI Key: JUYFPTSXAGRWKW-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring fused with a cyclopropyl group and a triazine moiety, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide involves multiple steps, typically starting with the preparation of the pyrimidine and triazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and triazine rings can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of biological pathways. These interactions can be studied using computational modeling and experimental techniques to elucidate the precise molecular mechanisms involved .

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4/c1-24-14-18-11(19-15(20-14)25-2)6-16-12(22)7-21-8-17-10(5-13(21)23)9-3-4-9/h5,8-9H,3-4,6-7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYFPTSXAGRWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CN2C=NC(=CC2=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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